molecular formula C17H19N3O3 B2564797 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2320174-30-7

6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one

Cat. No. B2564797
CAS RN: 2320174-30-7
M. Wt: 313.357
InChI Key: JORSIHVZWFXBCQ-UHFFFAOYSA-N
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Description

6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one, also known as AZD-9567, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one is not fully understood, but it is believed to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory and immune responses, and inhibition of this enzyme has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has been shown to have anti-inflammatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one in lab experiments is its high purity and potency. This allows for accurate dosing and reliable results. However, one limitation is that 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one is still in the preclinical stage of development, and its safety and efficacy in humans have not yet been established.

Future Directions

There are several potential future directions for the development of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one. One direction is to continue preclinical studies to further understand its mechanism of action and potential therapeutic applications. Another direction is to investigate the safety and efficacy of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one in clinical trials. Additionally, 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one could be used as a tool compound to study the role of PDE4 in various diseases.

Synthesis Methods

The synthesis of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one involves the reaction of 6-methyl-2-pyridazinone with 1-(2-phenoxyacetyl)azetidine-3-methanol in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one in high yield and purity.

Scientific Research Applications

6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has also been investigated as a potential treatment for cancer and Alzheimer's disease.

properties

IUPAC Name

6-methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-7-8-16(21)20(18-13)11-14-9-19(10-14)17(22)12-23-15-5-3-2-4-6-15/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORSIHVZWFXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{[1-(2-phenoxyacetyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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